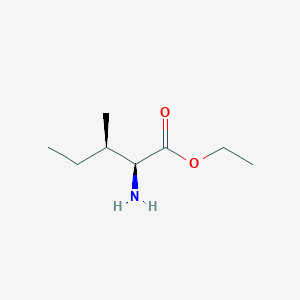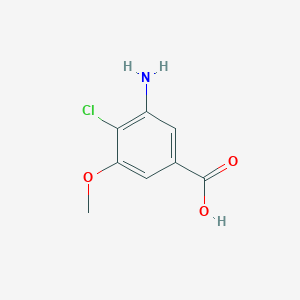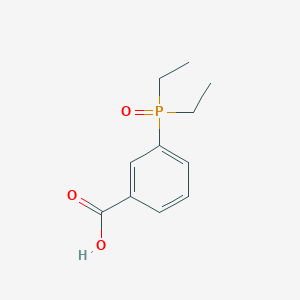
m-Diethylphosphinylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Diethylphosphinylbenzoic acid: is an organic compound that belongs to the class of phosphinylbenzoic acids It is characterized by the presence of a diethylphosphinyl group attached to the meta position of the benzoic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-Diethylphosphinylbenzoic acid typically involves the introduction of the diethylphosphinyl group to the benzoic acid ring. One common method is the reaction of m-bromobenzoic acid with diethylphosphine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: m-Diethylphosphinylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The diethylphosphinyl group can be oxidized to form the corresponding phosphine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed:
Oxidation: Diethylphosphinylbenzoic acid oxide.
Reduction: m-Diethylphosphinylbenzyl alcohol.
Substitution: m-Nitrodiethylphosphinylbenzoic acid, m-Bromodiethylphosphinylbenzoic acid.
Applications De Recherche Scientifique
Chemistry: m-Diethylphosphinylbenzoic acid is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations .
Biology and Medicine: In biological research, this compound derivatives are investigated for their potential as enzyme inhibitors. They can modulate the activity of enzymes involved in metabolic pathways, making them candidates for drug development .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable building block for the production of various functional materials .
Mécanisme D'action
The mechanism of action of m-Diethylphosphinylbenzoic acid involves its interaction with specific molecular targets. The diethylphosphinyl group can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions with proteins, altering their conformation and function .
Comparaison Avec Des Composés Similaires
- m-Dimethylphosphinylbenzoic acid
- m-Diphenylphosphinylbenzoic acid
- p-Diethylphosphinylbenzoic acid
Comparison: m-Diethylphosphinylbenzoic acid is unique due to the presence of the diethylphosphinyl group at the meta position, which influences its reactivity and binding properties. Compared to m-Dimethylphosphinylbenzoic acid, the diethyl groups provide steric hindrance, affecting the compound’s interaction with enzymes and receptors. The meta position also differentiates it from p-Diethylphosphinylbenzoic acid, leading to distinct chemical and biological activities .
Propriétés
Formule moléculaire |
C11H15O3P |
|---|---|
Poids moléculaire |
226.21 g/mol |
Nom IUPAC |
3-diethylphosphorylbenzoic acid |
InChI |
InChI=1S/C11H15O3P/c1-3-15(14,4-2)10-7-5-6-9(8-10)11(12)13/h5-8H,3-4H2,1-2H3,(H,12,13) |
Clé InChI |
NBALPLDSLMXZEI-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(CC)C1=CC=CC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B15313071.png)
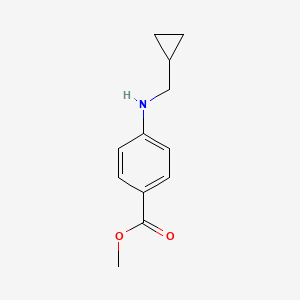
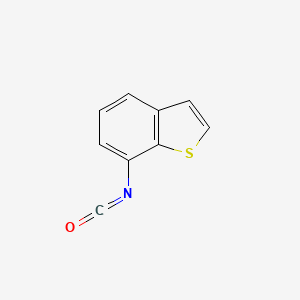
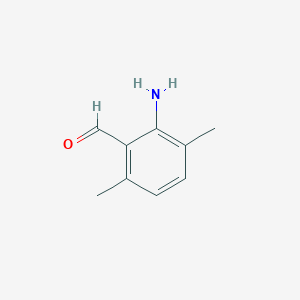
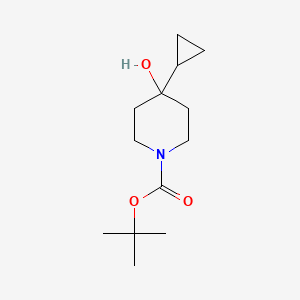
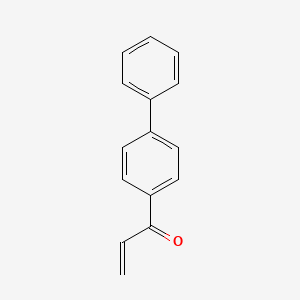
![1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B15313119.png)
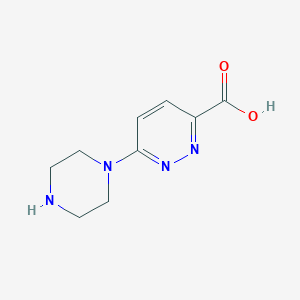
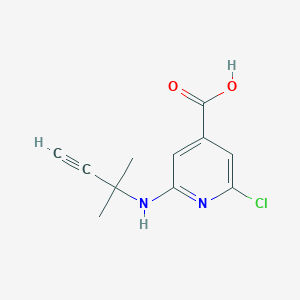
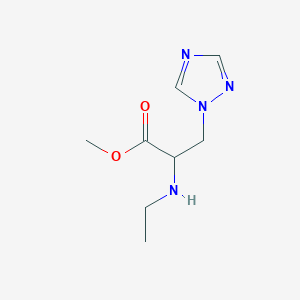
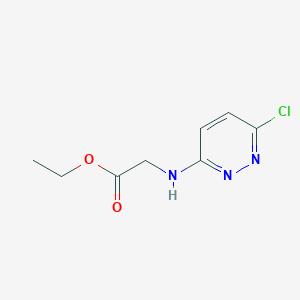
![Dispiro[3.0.35.24]decan-9-amine](/img/structure/B15313151.png)
